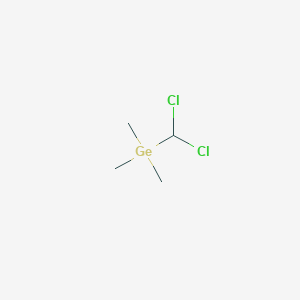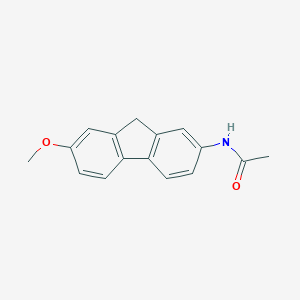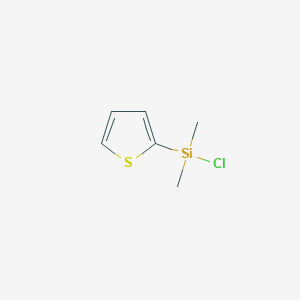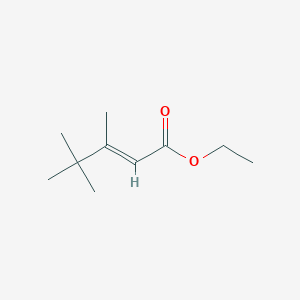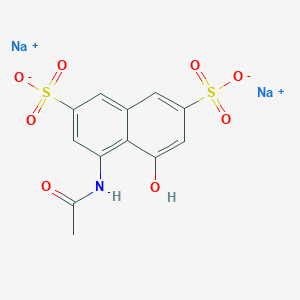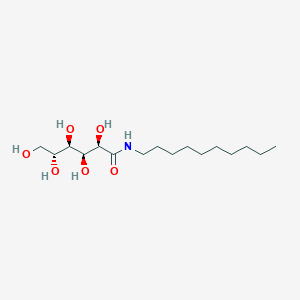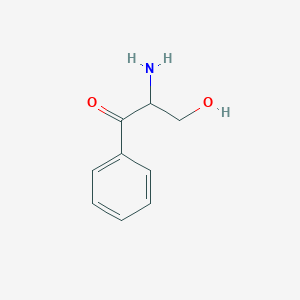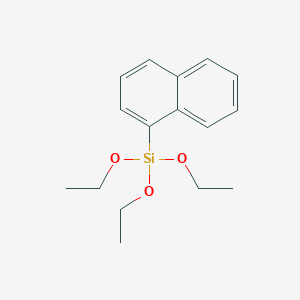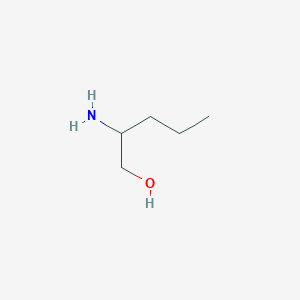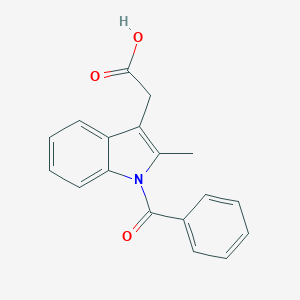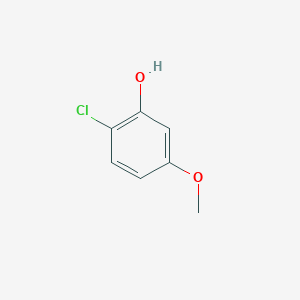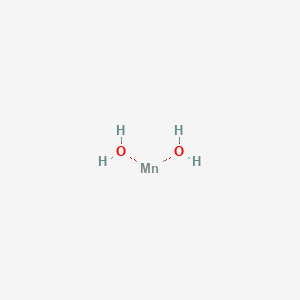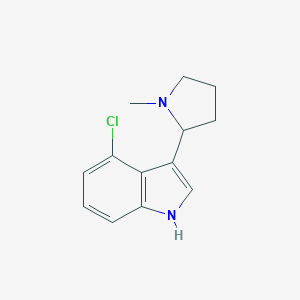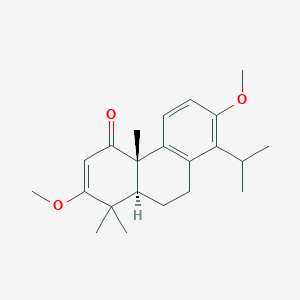
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one, also known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in various traditional spiritual practices and has gained popularity in recent years for its potential therapeutic uses.
Wirkmechanismus
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, leading to altered states of consciousness and mystical experiences.
Biochemische Und Physiologische Effekte
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been shown to increase heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has several advantages for laboratory experiments, including its ability to induce mystical experiences and alter consciousness. However, its illegal status in many countries and potential for abuse limit its use in research.
Zukünftige Richtungen
Future research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one should focus on its potential therapeutic uses, including its ability to treat mental health disorders and improve well-being. Additionally, further studies are needed to understand the long-term effects of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one use and its potential risks. Finally, research on the synthesis of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one and its analogs may lead to the development of new therapeutic compounds.
Synthesemethoden
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can be synthesized in a laboratory using various methods, including the reduction of indole-3-acetonitrile and the condensation of indole-3-acetaldehyde and N,N-dimethyltryptamine. However, due to its illegal status in many countries, research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one synthesis is limited.
Wissenschaftliche Forschungsanwendungen
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been studied for its potential therapeutic uses in treating various mental health disorders, including depression, anxiety, and addiction. Research has also shown that (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can induce mystical experiences, which have been associated with positive psychological outcomes, such as increased well-being and life satisfaction.
Eigenschaften
CAS-Nummer |
18326-21-1 |
|---|---|
Produktname |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-14-8-11-17-21(3,4)19(25-7)12-18(23)22(17,5)15(14)9-10-16(20)24-6/h9-10,12-13,17H,8,11H2,1-7H3/t17-,22+/m0/s1 |
InChI-Schlüssel |
WRZQOGQNQRILKG-HTAPYJJXSA-N |
Isomerische SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)C=C(C3(C)C)OC)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
Kanonische SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
Synonyme |
14-Isopropyl-3,13-dimethoxypodocarpa-2,8,11,13-tetren-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




